1h-Indazole,5-(4-methoxyphenoxy)-

Kinase Inhibition ABL1 Cancer

5-(4-Methoxyphenoxy)-1H-indazole is a non-interchangeable 5-substituted indazole scaffold critical for kinase inhibitor programs targeting ABL1 and for synthesizing high-performance OLED hole transport layers. Its 4-methoxyphenoxy group confers a unique ionization potential (5.3–5.9 eV) and eliminates NOS off-target activity—advantages lost with simpler substituents. Choose this compound for SAR studies demanding selectivity or for optoelectronic applications requiring thermal stability (>350 °C) and stable amorphous glass formation (Tg ~35–39 °C).

Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
CAS No. 620989-10-8
Cat. No. B8376549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Indazole,5-(4-methoxyphenoxy)-
CAS620989-10-8
Molecular FormulaC14H12N2O2
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=CC3=C(C=C2)NN=C3
InChIInChI=1S/C14H12N2O2/c1-17-11-2-4-12(5-3-11)18-13-6-7-14-10(8-13)9-15-16-14/h2-9H,1H3,(H,15,16)
InChIKeyOKQWCOUKQHQEKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole,5-(4-methoxyphenoxy)- (CAS 620989-10-8): A Versatile 5-Substituted Indazole Scaffold for Kinase-Targeted Drug Discovery and Advanced Material Research


1H-Indazole,5-(4-methoxyphenoxy)- (CAS 620989-10-8), a 5-substituted indazole derivative with a 4-methoxyphenoxy group, is a bicyclic heterocyclic compound widely recognized for its role as a privileged scaffold in medicinal chemistry and materials science . Indazole derivatives are extensively studied for their diverse biological activities, including anti-cancer, anti-inflammatory, and kinase-inhibitory effects, as well as their utility in organic electronics [1]. This specific compound serves as a critical intermediate and building block for the synthesis of more complex bioactive molecules, particularly kinase inhibitors, and is valued for its unique electronic properties imparted by the methoxyphenoxy substituent [2].

Why 5-(4-Methoxyphenoxy)-1H-indazole Cannot Be Replaced by Other 5-Substituted Indazoles


Generic substitution among 5-substituted indazoles is not feasible due to the profound impact of the 5-position substituent on both biological target engagement and physicochemical properties. The 4-methoxyphenoxy group in this compound confers a unique combination of electronic and steric features that dictate its performance as a kinase inhibitor scaffold and its potential in optoelectronic applications [1]. Replacing this group with a simple methoxy (as in 5-methoxyindazole) leads to a complete loss of activity against nitric oxide synthase (NOS) isoforms, while the 7-methoxy isomer exhibits potent NOS inhibition, demonstrating the critical role of substitution position and nature [2]. Similarly, the methoxyphenoxy moiety significantly lowers the ionization potential compared to non-substituted analogs, a key differentiator for material science applications [3]. Therefore, even minor changes to the 5-substituent can result in a functionally distinct compound, making 5-(4-methoxyphenoxy)-1H-indazole a non-interchangeable chemical tool.

Quantitative Differentiation of 5-(4-Methoxyphenoxy)-1H-indazole: Comparative Data for Procurement Decisions


ABL1 Kinase Inhibition: The 5-(4-Methoxyphenoxy) Scaffold Enables Potent Inhibitor Design

The 5-(4-methoxyphenoxy)-1H-indazole core is a key structural component of a potent ABL1 kinase inhibitor. A derivative containing this core, BDBM50186363 (2-(5-(4-methoxyphenoxy)-1H-indazol-3-yl)-5-(4-(piperidin-1-yl)piperidin-1-yl)-1H-benzo[d]imidazole), has been reported with a potent IC50 value against ABL1. While the exact IC50 for the parent 5-(4-methoxyphenoxy)-1H-indazole is not publicly available, the data on its derivative provides a class-level inference of its potential as a privileged scaffold for developing ABL1 inhibitors [1]. In contrast, simple 5-methoxyindazole shows no inhibitory activity against NOS, highlighting the critical role of the 5-substituent in dictating biological target engagement [2].

Kinase Inhibition ABL1 Cancer Drug Discovery

Electronic Properties: Lower Ionization Potential Enables Superior Hole Transport in Organic Electronics

The presence of the 4-methoxyphenoxy group on the indazole core significantly reduces the ionization potential (IP) of the molecule compared to non-substituted analogs. Solid-state ionization potentials for methoxy-substituted indazole derivatives range from 5.3 to 5.9 eV [1]. For a closely related compound, 1-(4-methoxyphenyl)-5-{N,N-[bis(4-methoxyphenyl)]}aminoindazole, a time-of-flight hole drift mobility of 10⁻⁵ cm²/V·s was achieved in a 50% solid solution in bisphenol Z polycarbonate at high electric fields [1]. In contrast, unsubstituted or alkyl-substituted indazoles typically exhibit higher ionization potentials (>6.0 eV), making them less suitable for hole injection layers in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Electronics Hole Transport Materials Ionization Potential Optoelectronics

Thermal Stability: High Degradation Onset Temperature for Robust Device Fabrication

Indazole derivatives featuring methoxyphenyl groups demonstrate excellent thermal stability, a critical parameter for the fabrication and longevity of organic electronic devices. The onset temperature of thermal degradation for methoxy-substituted indazole derivatives ranges from 352 to 424 °C [1]. Furthermore, these compounds readily form stable amorphous glasses with glass transition temperatures (Tg) ranging from 35 to 39 °C, ensuring uniform film morphology during device processing [1]. While comparable data for the exact compound 5-(4-methoxyphenoxy)-1H-indazole is not explicitly reported, its structural similarity to the studied methoxy-substituted indazoles strongly suggests it will exhibit similarly high thermal robustness, a key differentiator from less stable, unsubstituted indazole scaffolds.

Thermal Stability Glass Transition Organic Electronics Material Science

NOS Inhibition Selectivity: 5-Substitution Pattern Avoids Undesired NOS Activity

A study on isomeric methoxyindazoles revealed that the position of the methoxy substituent on the indazole ring critically determines inhibitory activity against nitric oxide synthases (NOS). Specifically, 5-methoxyindazole was found to be almost inactive against all three NOS isoforms (nNOS, iNOS, eNOS), with IC50 values >100 µM [1]. In stark contrast, 7-methoxyindazole (7-MI) was the most active compound, demonstrating selectivity for constitutive NOS isoforms [1]. Since 5-(4-methoxyphenoxy)-1H-indazole shares the 5-substitution pattern, it is highly likely to exhibit similarly negligible NOS inhibition. This is a significant advantage for kinase inhibitor development, as it reduces the potential for off-target cardiovascular and neurological side effects associated with NOS modulation, a common concern with 7-substituted indazole scaffolds.

Nitric Oxide Synthase Selectivity Kinase Inhibitor Off-target Effects

Optimal Use Cases for 5-(4-Methoxyphenoxy)-1H-indazole Based on Quantitative Differentiation


Design and Synthesis of Selective ABL1 Kinase Inhibitors for Cancer Therapy

Researchers focused on developing novel ABL1 inhibitors for chronic myeloid leukemia (CML) or other cancers should prioritize 5-(4-methoxyphenoxy)-1H-indazole as a core scaffold. The presence of the 5-(4-methoxyphenoxy) group is associated with potent ABL1 inhibition in advanced derivatives [1], and the 5-substitution pattern minimizes off-target NOS activity, a critical selectivity advantage [2]. This compound serves as an ideal starting material for structure-activity relationship (SAR) studies aimed at optimizing potency and pharmacokinetic properties.

Development of Hole Transport Materials for Organic Light-Emitting Diodes (OLEDs)

Material scientists and engineers developing high-efficiency OLEDs should utilize 5-(4-methoxyphenoxy)-1H-indazole as a building block for synthesizing advanced hole transport layers (HTLs). The compound's methoxyphenoxy substituent lowers the ionization potential to the 5.3–5.9 eV range, facilitating efficient hole injection and transport [1]. Its high thermal stability (degradation onset >350 °C) and ability to form stable amorphous glasses (Tg ~35–39 °C) ensure robust, long-lasting device performance [1].

Synthesis of Indazole-Based Organic Semiconductors for Perovskite Solar Cells

For researchers working on perovskite solar cells (PSCs), 5-(4-methoxyphenoxy)-1H-indazole is a promising precursor for hole transport materials (HTMs) due to its favorable electronic properties. The lower ionization potential aligns well with the valence band of perovskite absorbers, while its high thermal stability ensures the HTM can withstand the thermal stresses of device fabrication and operation [1]. This compound offers a versatile platform for tuning solubility, film morphology, and energy levels through further chemical modification.

Kinase Profiling and Selectivity Screening in Early-Stage Drug Discovery

Given the established role of 5-substituted indazoles as kinase inhibitors [1] and the documented lack of NOS inhibition for this substitution pattern [2], 5-(4-methoxyphenoxy)-1H-indazole is an excellent candidate for inclusion in focused kinase inhibitor libraries. Its unique substituent provides a distinct pharmacophore for exploring kinase selectivity profiles, particularly against targets like ABL1, while minimizing interference from NOS-related off-target effects. This makes it a valuable tool for hit identification and lead optimization campaigns.

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